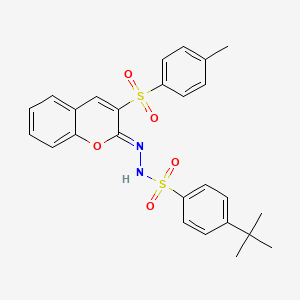![molecular formula C17H22N2O2 B2505261 N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide CAS No. 1311693-23-8](/img/structure/B2505261.png)
N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide" is a novel acetamide derivative. Acetamide derivatives are a significant class of organic compounds that have been extensively studied due to their diverse pharmacological properties. These compounds have been synthesized and characterized for their potential use as cytotoxic, anti-inflammatory, analgesic, antipyretic, and antiulcer agents .
Synthesis Analysis
The synthesis of acetamide derivatives typically involves multi-step reaction sequences. For instance, the Leuckart reaction has been employed to synthesize compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, which is a common structural motif in these types of compounds . Another synthesis approach uses 3-fluoro-4-cyanophenol as a primary compound to create novel 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides . Additionally, the reduction of N-(2-substituted-1-cyanoethenyl) acetamides with NaTeH has been described as a general and convenient method for preparing benzyl substituted acyclic Reissert compounds .
Molecular Structure Analysis
The molecular structures of these acetamide derivatives are confirmed through various analytical techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), elemental analysis, and mass spectrometry. These methods provide detailed information about the functional groups and the overall molecular framework of the synthesized compounds .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. For example, the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal is a key step in the synthesis of certain acetamide derivatives . The reaction of hydrazinecarbothioamide with acetic anhydride has also been reported to yield specific thiadiazolyl acetamide compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents such as bromo, tert-butyl, and nitro groups can significantly affect the compound's activity and solubility . The crystal structure and density functional theory (DFT) studies provide insights into the stability and electronic properties of these compounds . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmacological agent.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that derivatives of N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide possess potential anticancer properties. A study developed new chemical entities, including a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which were assessed for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. These investigations revealed that certain compounds exhibited significant anticancer activities, suggesting potential therapeutic applications in cancer treatment (Rani, Pal, Hegde, & Hashim, 2014).
Anti-inflammatory and Analgesic Activities
The same set of compounds was also evaluated for anti-inflammatory and analgesic activities. The study found that specific derivatives showed promising results in reducing inflammation and pain, indicating their potential use as anti-inflammatory and analgesic agents (Rani, Pal, Hegde, & Hashim, 2014).
Synthetic Methodology
Another aspect of research on this compound focuses on synthetic methodologies for creating derivatives. A study reported a convenient method for reducing N-(2-substituted-1-cyanoethenyl) acetamides, providing a general and convenient preparation route for benzyl substituted acyclic Reissert compounds. This synthetic approach enhances the accessibility of these compounds for further pharmacological evaluation (Zeng, Hu, & Hu, 1997).
Pharmacological Assessments
Further pharmacological assessments of novel acetamide derivatives, including those related to N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide, have indicated potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These studies highlight the diverse therapeutic potentials of these compounds, paving the way for their development into therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12(2)13-5-4-6-15(9-13)21-10-16(20)19-17(3,11-18)14-7-8-14/h4-6,9,12,14H,7-8,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKOUEFORFTRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2505178.png)
![2,2-Difluoro-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2505179.png)
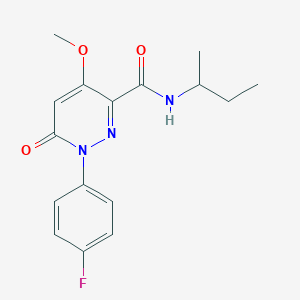
![3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2505182.png)
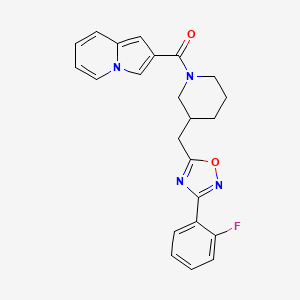
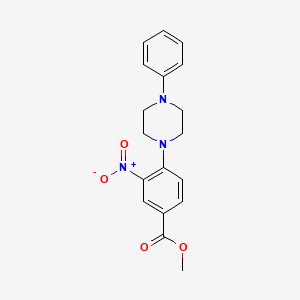
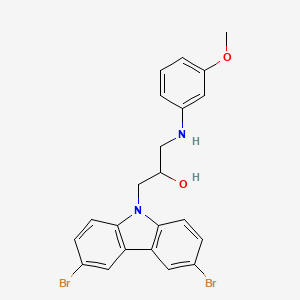
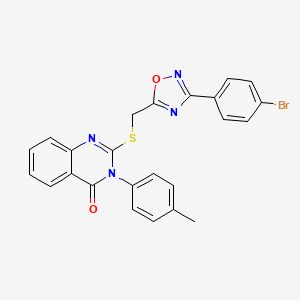
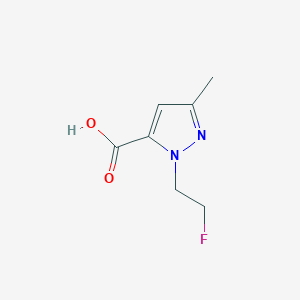
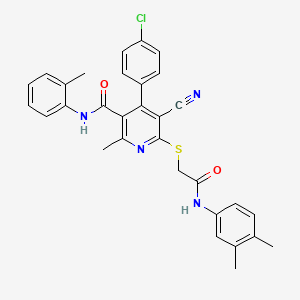
![8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505196.png)
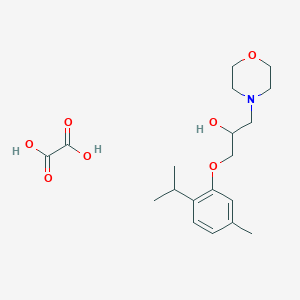
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)
